Ethanol-2,2,2-d3

Descripción

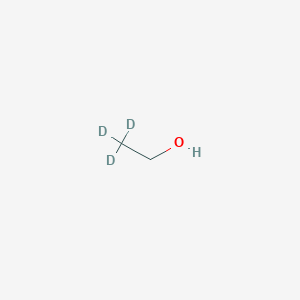

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334030 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-87-1 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1759-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Applications of Ethanol-2,2,2-d3 (CD3CH2OH)

Executive Summary

In the realm of physical organic chemistry and molecular spectroscopy, isotopic labeling is not merely a tool for tracing—it is a fundamental perturbation of molecular zero-point energy. Ethanol-2,2,2-d3 (chemical formula: CD3CH2OH ) represents a highly specific isotopologue of ethyl alcohol where only the terminal methyl protons have been replaced by deuterium.

By selectively deuterating the methyl group while leaving the methylene ( CH2 ) and hydroxyl ( OH ) positions fully protonated, researchers can isolate specific hyperconjugative interactions, simplify complex Nuclear Magnetic Resonance (NMR) spectra, and probe secondary Kinetic Isotope Effects (KIEs) without altering the primary hydrogen-bonding network of the solvent. This whitepaper provides an in-depth technical analysis of the physicochemical properties, spectroscopic signatures, and field-proven methodologies for utilizing ethanol-2,2,2-d3.

Physicochemical Profiling & The Causality of Isotopic Effects

A common misconception in isotopic substitution is that it universally alters all bulk physical properties. As an application scientist, I emphasize understanding the causality behind these properties to predict solvent behavior accurately.

Deuterium has twice the mass of protium, which significantly lowers the zero-point energy of the C–D bond compared to the C–H bond. However, because the electronic structure (and thus the van der Waals radius) remains virtually identical, the molar volume of the liquid does not change. Consequently, the macroscopic density increases proportionally to the molecular weight shift (an M+3 shift). Conversely, the boiling point remains unchanged at 78 °C because the intermolecular forces dictating vaporization—specifically, the hydrogen bonding at the hydroxyl group—are completely unperturbed.

Quantitative Data Summary

| Property | Value | Causality / Technical Note |

| Chemical Formula | CD3CH2OH | Terminal methyl protons replaced by deuterium. |

| CAS Number | 1759-87-1 | Unique identifier for the 2,2,2-d3 isotopologue. |

| PubChem CID | 519451 | Database registry for structural verification[1]. |

| Molecular Weight | 49.09 g/mol | Exact +3 amu mass shift compared to unlabeled ethanol. |

| Density | 0.835 g/mL at 25 °C | Increased from 0.789 g/mL due to higher mass within identical molar volume. |

| Boiling Point | 78 °C (lit.) | Unchanged; primary intermolecular H-bonding is unaffected. |

| Flash Point | 13 °C (55.4 °F) | Flammability profile remains identical to standard ethanol. |

| Isotopic Purity | ≥ 99 atom % D | Critical threshold for eliminating background noise in NMR/KIE assays. |

| Refractive Index | nD20 1.3611 | Reflects minute changes in molecular polarizability. |

Spectroscopic Signatures & Validation Framework

Before utilizing ethanol-2,2,2-d3 in sensitive assays, its structural integrity must be validated. A self-validating analytical system employs orthogonal spectroscopic techniques to confirm both chemical identity and isotopic purity.

In NMR Spectroscopy , the substitution of spin-1/2 protons with spin-1 deuterons fundamentally alters the spectra. In 1H NMR, the dominant methyl triplet at ~1.2 ppm is entirely absent, leaving only the methylene quartet and the hydroxyl singlet. In 13C NMR, coupling to three spin-1 deuterium atoms splits the methyl carbon signal into a characteristic septet ( 2nI+1=2(3)(1)+1=7 ).

In Vibrational Spectroscopy (Raman/IR) , the heavier reduced mass of the C–D oscillator shifts the stretching frequency from the crowded ~2900 cm −1 region down to an isolated window at ~2000–2200 cm −1 . Recent advanced studies utilize this isolated C–D stretch in ethanol-2,2,2-d3 to measure vibrational solvatochromism, revealing distinct blue-shifts in aqueous environments that map improper hydrogen-bonding dynamics[2].

Caption: Multi-modal spectroscopic validation framework for confirming ethanol-2,2,2-d3 integrity.

Mechanistic Utility: Probing the Secondary Kinetic Isotope Effect (KIE)

In drug development and mechanistic enzymology, understanding the transition state of an oxidation reaction (e.g., ethanol to acetaldehyde via Alcohol Dehydrogenase) is paramount.

While substituting the α -protons ( CH2 ) probes the primary KIE, utilizing ethanol-2,2,2-d3 probes the β -secondary KIE . Because the C–D bonds in the methyl group have a lower zero-point energy than C–H bonds, they are poorer electron donors for hyperconjugation. If the transition state of the reaction involves significant carbocationic character at the α -carbon, the inability of the CD3 group to adequately stabilize this charge via hyperconjugation will result in a measurable rate retardation ( kH/kD>1 ).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: Competitive Determination of Secondary KIE

Causality Note: As an application scientist, I strongly advocate for the competitive KIE methodology over parallel independent reactions. In parallel reactions, minute fluctuations in temperature, enzyme concentration, or stirring rate can introduce artifacts. By combining both isotopologues in a single flask, both substrates experience identical microenvironments. The ratio of the products directly and flawlessly yields the ratio of the rate constants ( kH/kD ).

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a strictly equimolar mixture of standard ethanol ( CH3CH2OH ) and ethanol-2,2,2-d3 ( CD3CH2OH ) in a buffered aqueous solution.

-

Baseline Sampling (Control): Extract a T0 aliquot and analyze via GC-MS to establish the exact initial isotopic ratio ( R0 ).

-

Reaction Initiation: Introduce a substoichiometric amount of the catalyst or enzyme (e.g., Alcohol Dehydrogenase).

-

Kinetic Sampling: Withdraw aliquots at predefined time intervals.

-

Reaction Quenching: Immediately quench each aliquot by rapid thermal arrest (flash freezing in liquid nitrogen) or chemical quenching (pH drop via HCl addition) to halt catalysis.

-

Instrumental Analysis: Analyze the quenched samples using GC-MS. Monitor the molecular ions of the produced acetaldehyde ( m/z 44) and d3-acetaldehyde ( m/z 47).

-

Data Processing: Calculate the secondary KIE using the equation: KIE=ln(1−F)/ln(1−F⋅(Rt/R0)) , where F is the fractional conversion.

Caption: Self-validating competitive workflow for determining secondary Kinetic Isotope Effects.

Protocol B: Quantitative NMR (qNMR) Solvent Calibration

When using ethanol-2,2,2-d3 as an NMR solvent or internal mechanistic probe, its exact concentration and isotopic purity must be verified against a Certified Reference Material (CRM).

Step-by-Step Methodology:

-

Sample Formulation: Weigh exactly 10.0 mg of the analyte and dissolve it in 600 μ L of ethanol-2,2,2-d3.

-

Internal Standard Spiking: Add a precisely known mass of a qNMR CRM (e.g., DSS or Maleic Acid) to the NMR tube.

-

Acquisition Parameters: Acquire a 1D 1H NMR spectrum. Crucial Step: Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the system (typically D1≥30 seconds) to ensure complete spin relaxation and quantitative integration.

-

Validation Check: Integrate the methylene quartet at ~3.6 ppm against the CRM. To validate isotopic purity, inspect the ~1.2 ppm region; the integration of any residual methyl triplet must be <1% relative to the methylene signal.

Conclusion

Ethanol-2,2,2-d3 is a highly specialized isotopic tool that bridges the gap between synthetic chemistry and physical molecular analysis. By understanding the causality behind its altered mass, unchanged boiling point, and shifted vibrational frequencies, researchers can deploy it effectively in complex NMR structural elucidations and rigorous kinetic isotope effect assays. Adhering to self-validating experimental designs ensures that the data derived from this isotopologue is both authoritative and irreproachable.

References

-

PubChem. "Ethanol-2,2,2-d3 | C2H6O | CID 519451". National Institutes of Health (NIH). Available at: [Link]

-

The Journal of Physical Chemistry B. "Vibrational Solvatochromism Study of the C–H···O Improper Hydrogen Bond". ACS Publications. Available at: [Link]

Sources

The Deuterated Ethanol Landscape: Specifications, Purity, and Applications in Advanced Research

Executive Summary & Nomenclature Clarification

In the specialized fields of nuclear magnetic resonance (NMR) spectroscopy and drug development, isotopic labeling provides an indispensable tool for elucidating molecular dynamics, reaction mechanisms, and metabolic pathways. As a Senior Application Scientist, I frequently encounter procurement and experimental design errors stemming from the conflation of different deuterated ethanol variants.

It is critical to establish precise nomenclature before delving into specifications:

-

Ethanol-d5 (CAS 1859-08-1): Fully deuterated at the ethyl chain ( CD3CD2OH ). It is the universal standard for providing a "spectrally silent" solvent background in 1 H NMR and serves as a primary precursor for fully deuterated active pharmaceutical ingredients (APIs)[1][2].

-

Ethanol-2,2,2-d3 (CAS 1759-87-1): Partially deuterated ( CD3CH2OH ). It retains the methylene protons, making it highly specific for mechanistic tracing where the observer needs to monitor the −CH2− group without interference from the methyl group[3].

This whitepaper synthesizes the chemical specifications, purity requirements, and field-proven methodologies for utilizing these critical isotopic reagents, with a primary focus on the robust applications of CAS 1859-08-1 and its d3 counterpart.

Chemical and Physical Specifications

The utility of deuterated solvents is entirely dependent on their isotopic and chemical purity. A chemical purity (Assay) of ≥99% ensures that no organic contaminants interfere with sensitive analytical techniques, while an isotopic purity of ≥99.5 atom % D ensures that residual proton signals ( 1 H) do not mask low-concentration analytes.

Table 1: Comparative Specifications of Key Deuterated Ethanols

| Specification | Ethanol-d5[1][2] | Ethanol-2,2,2-d3[3] |

| CAS Registry Number | 1859-08-1 | 1759-87-1 |

| Linear Formula | CD3CD2OH | CD3CH2OH |

| Molecular Weight | 51.10 g/mol | 49.09 g/mol |

| Isotopic Purity | ≥99.5 atom % D | 99.0 atom % D |

| Chemical Purity (CP) | ≥99% | ≥99% |

| Density (at 25 °C) | 0.892 g/mL | 0.835 g/mL |

| Boiling Point | 78-79 °C | 78 °C |

| Mass Shift | M+5 | M+3 |

| Primary Use Case | Universal 1 H NMR solvent, API synthesis | Targeted mechanistic tracing, specific NMR |

Note: The physical properties of deuterated ethanols closely mirror their non-deuterated counterparts, but exhibit slight variations (e.g., higher density) due to the increased mass of the deuterium isotopes[2].

Applications in Advanced Research

Quantitative and Structural NMR Spectroscopy

Ethanol-d5 (CAS 1859-08-1) is extensively utilized to provide a unique spectral signature. Because deuterium ( 2 H) resonates at a vastly different frequency than protium ( 1 H), the solvent becomes "invisible" in standard 1 H NMR spectra. This is critical in complex structural biology. For instance, in the structural elucidation of the TrkB transmembrane domain within lipid bicelles, deuterated ethanol was used to dissolve cholesterol without introducing overwhelming solvent peaks that would obscure the protein's aliphatic signals[4].

Similarly, in materials science, Ethanol-d5 is used to evaluate electron doping mechanisms in single-walled carbon nanotubes (SWCNTs). Researchers utilize CD3CD2OH to prevent solvent signal overlap, allowing for the precise integration of the dopant (DMBI cation) peaks at 7.47, 7.86, and 8.05 ppm[5].

Host-Guest Interactions and Molecular Dynamics

Partial deuteration, such as Ethanol-2,2,2-d3, is highly valuable in solid-state 2 H NMR to study molecular dynamics. By selectively labeling the methyl group, researchers can isolate the quadrupole coupling tensors of specific molecular segments. This approach has been used to quantify the rotation and stabilization energy of ethanol guest molecules trapped within Dianin’s compound clathrates, revealing reorientation energies as low as 5 kJ/mol[6].

Pharmaceutical Drug Development (The Kinetic Isotope Effect)

In drug development, replacing hydrogen with deuterium (using precursors like CAS 1859-08-1) leverages the primary Kinetic Isotope Effect (KIE). The C-D bond is approximately 6-9 times stronger than the C-H bond due to a lower zero-point vibrational energy. When Cytochrome P450 enzymes attempt to cleave a C-D bond to metabolize a drug, the higher activation energy significantly slows the reaction. This prevents metabolic shunting, reduces the formation of toxic metabolites, and prolongs the API's half-life.

Kinetic Isotope Effect (KIE) mechanism in cytochrome P450-mediated drug metabolism.

Experimental Protocol: Self-Validating qNMR for Isotopic Purity

To ensure experimental integrity, researchers must independently verify the isotopic purity of Ethanol-d5 upon receipt. Relying solely on the manufacturer's Certificate of Analysis can lead to downstream failures if the solvent has undergone isotopic exchange with atmospheric moisture ( H2O⇌HDO ).

The following quantitative NMR (qNMR) protocol is a self-validating system. It uses an internal standard to establish a known molar baseline. If the calculated residual proton concentration exceeds the theoretical limit (e.g., >0.5% for a 99.5 atom % D specification), the assay flags the sample as compromised.

Step-by-Step Methodology

1. Sample Preparation (In a Glovebox):

-

Causality: Preparation must occur in an inert, dry atmosphere (Argon/Nitrogen) to prevent hygroscopic absorption of atmospheric H2O , which would artificially inflate the residual proton signal.

-

Weigh exactly 1.0 mg of a certified internal standard (e.g., DSS or TMS) into an NMR tube.

-

Add exactly 0.6 mL of the Ethanol-d5 (CAS 1859-08-1) sample. Seal with a PTFE cap and Parafilm.

2. Instrument Configuration ( 1 H NMR at 400 MHz or higher):

-

Relaxation Delay (D1): Set D1 to ≥30 seconds.

-

Causality: Residual protons in highly deuterated solvents lack nearby dipole-dipole relaxation pathways, resulting in exceptionally long T1 relaxation times. If a standard 1-second delay is used, the residual proton signal will not fully recover between pulses, leading to a massive underestimation of impurities.

-

Pulse Angle: 90° for maximum signal-to-noise ratio.

-

Scans (NS): 64 to 128 scans to ensure the residual proton peaks rise cleanly above the noise floor.

3. Acquisition and Processing:

-

Acquire the spectrum. Apply a mild exponential window function (LB = 0.3 Hz) to improve signal-to-noise without distorting peak areas.

-

Phase and baseline correct the spectrum manually.

4. Data Analysis & Self-Validation:

-

Integrate the internal standard peak (e.g., TMS at 0.00 ppm) and set its value to its known proton equivalent.

-

Integrate the residual proton signals of the ethyl chain (expected near 1.1 ppm and 3.5 ppm, though heavily split by deuterium coupling).

-

Validation Check: Calculate the absolute molarity of the residual protons. If the calculated atom % D is <99.5% , the system invalidates the batch for use in high-sensitivity tracer studies, proving the sample has degraded or was mislabeled.

Workflow: Selecting the Correct Isotope Architecture

Choosing between CAS 1859-08-1 and CAS 1759-87-1 dictates the success of the analytical workflow. The decision matrix below illustrates the logical routing based on experimental demands.

Workflow for selecting deuterated ethanol variants based on analytical requirements.

References

-

National Institute of Standards and Technology (NIST). "Ethanol-d5 - NIST WebBook." NIST. Available at: [Link]

-

Crystal Growth & Design. "Quantifying Host–Guest Interaction Energies in Clathrates of Dianin's Compound." ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. "Study of electron doping mechanism in single-walled carbon nanotubes using dimethylbenzimidazole." RSC. Available at:[Link]

-

National Institutes of Health (NIH). "Structural basis for the transmembrane signaling and antidepressant-induced activation of the receptor tyrosine kinase TrkB." PMC. Available at:[Link]

Sources

- 1. 乙醇-1,1,2,2,2-d5 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethanol-d5 [webbook.nist.gov]

- 3. Akamai Error [sigmaaldrich.com]

- 4. Structural basis for the transmembrane signaling and antidepressant-induced activation of the receptor tyrosine kinase TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermodynamic Properties of Partially Deuterated Ethanol

Abstract: The substitution of hydrogen with its heavier isotope, deuterium, in ethanol (C₂H₅OH) introduces subtle yet significant changes to its physicochemical properties. This technical guide provides an in-depth analysis of the thermodynamic landscape of partially deuterated ethanol isotopologues, such as CH₃CH₂OD, CH₃CD₂OH, and CD₃CH₂OH. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data and theoretical insights. It covers key thermodynamic parameters including vapor pressure, enthalpy of vaporization, heat capacity, and density, detailing the underlying principles of isotopic effects and providing validated experimental protocols for their characterization.

Introduction: The Significance of Isotopic Substitution

Ethanol is a cornerstone of numerous scientific and industrial applications, from its role as a solvent and a reagent in chemical synthesis to its use as a biofuel and a key component in pharmaceutical formulations. The strategic replacement of protium (¹H) with deuterium (²H or D) at specific molecular positions creates isotopologues with unique properties. This isotopic substitution does not alter the chemical structure but modifies the vibrational modes of the molecule due to the increased mass of deuterium. These modifications ripple outwards, influencing intermolecular forces, particularly hydrogen bonding, and consequently altering macroscopic thermodynamic properties.

Understanding these changes is paramount in fields such as:

-

Pharmaceutical Development: Deuteration can alter the metabolic pathways of drugs, leading to improved pharmacokinetic profiles (the "deuterium effect"). As ethanol is often used as a solvent or excipient, comprehending its deuterated forms' thermodynamics is crucial for formulation stability and performance.

-

Materials Science: The altered phase behavior and intermolecular interactions of deuterated ethanol can be leveraged in the design of novel materials, including gels and nanoclusters with specific thermal properties[1].

-

Analytical Chemistry & Forensics: Precise measurements of vapor pressure isotope effects (VPIEs) in ethanol are vital for the authentication of alcoholic beverages and for environmental contaminant tracking[2][3].

This guide will explore the causal relationships between isotopic substitution and the resulting thermodynamic shifts, providing both the theoretical framework and practical methodologies for their investigation.

Isotopic Effects on Intermolecular Forces and Macroscopic Properties

The primary driver of the thermodynamic differences between ethanol and its deuterated analogues is the change in zero-point vibrational energy (ZPVE). The C-D and O-D bonds are stronger and vibrate at a lower frequency than their C-H and O-H counterparts. This seemingly minor change has profound effects on hydrogen bonding, the dominant intermolecular force in liquid ethanol.

Deuterium bonds are generally considered slightly stronger than hydrogen bonds. This strengthening arises from the lower ZPVE of the O-D stretching mode compared to the O-H mode, leading to a deeper potential well for the deuterium bond. This enhanced interaction energy directly impacts properties related to the energy required to separate molecules.

Key Thermodynamic Properties and Their Isotopic Sensitivity

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a liquid is intrinsically linked to the strength of its intermolecular forces. A lower vapor pressure at a given temperature implies stronger cohesive forces within the liquid. Consequently, deuterated ethanols, particularly those deuterated at the hydroxyl group (e.g., C₂H₅OD), are expected to exhibit a lower vapor pressure than C₂H₅OH. This phenomenon is known as the Vapor Pressure Isotope Effect (VPIE).

-

Normal vs. Inverse VPIE: An isotope effect is considered "normal" if the lighter isotope has a higher vapor pressure (VPIE > 1) and "inverse" if the heavier isotope is more volatile (VPIE < 1)[2][3]. For ethanol, deuteration at the hydroxyl position typically leads to a normal VPIE, as the stronger O-D···O hydrogen bonds require more energy to overcome for vaporization. Studies on carbon-13 substitution have shown consistently inverse effects[3].

The enthalpy of vaporization (ΔHvap) , the energy required to transform a given quantity of a substance from a liquid into a gas, is a direct measure of intermolecular force strength.

| Compound | ΔHvap at 298.15 K (kJ/mol) | Source |

| C₂H₅OH (Ethanol) | 42.32 ± 0.04 | [NIST WebBook[4]] |

| C₂H₅OD (Ethanol-d1) | Slightly higher than C₂H₅OH | Theoretical Expectation |

| C₂D₅OD (Ethanol-d6) | Higher than C₂H₅OH | Theoretical Expectation |

Note: Specific experimental values for partially deuterated species are sparse in readily available databases and often require consulting specialized literature. The trend is an increase in ΔHvap with deuteration.

The relationship is clear: stronger intermolecular (deuterium) bonds in the liquid phase necessitate a greater energy input for vaporization, resulting in a higher ΔHvap and a lower vapor pressure.

Heat Capacity

Heat capacity (Cp) is the amount of heat energy required to raise the temperature of a substance by one degree. For molecules, this energy is partitioned into translational, rotational, and vibrational modes. Deuteration significantly affects the vibrational modes.

A study by Rabinovich and Nikolaev demonstrated that the heat capacity at constant volume (Cv) of deuterated ethanol (C₂H₅OD) is greater than that of its non-deuterated counterpart[5]. This increase is related to the change in molecular weight and the altered vibrational frequencies. The lower frequency of O-D stretching compared to O-H stretching means that these vibrational modes are more easily populated at a given temperature, contributing more to the overall heat capacity.

| Compound | Cp, liquid at 298.15 K (J/mol·K) | Source |

| C₂H₅OH (Ethanol) | 112.4 | [NIST WebBook[6]] |

| C₂H₅OD (Ethanol-d1) | > 112.4 | [5] |

Density and Molar Volume

The substitution of hydrogen with the heavier deuterium isotope directly increases the molar mass of the molecule. For example, the molar mass of C₂H₅OH is ~46.07 g/mol , while that of fully deuterated ethanol (C₂D₅OD) is ~52.10 g/mol [7].

This increase in mass, coupled with the slightly stronger and shorter deuterium bonds that can lead to more compact molecular packing, results in a higher density for deuterated ethanols.

| Compound | Density at 25°C (g/mL) | Molar Mass ( g/mol ) |

| C₂H₅OH (Ethanol) | ~0.789 | ~46.07 |

| C₂D₅OD (Ethanol-d6) | ~0.892 | ~52.10[7] |

The molar volume , the volume occupied by one mole of a substance, is inversely related to density. Despite the more compact packing, the significant increase in molar mass for highly deuterated species generally leads to a smaller molar volume compared to the protiated form. Recent studies have provided temperature-dependent density data for ethanol-d6, allowing for the calculation of its molar volume and coefficient of isobaric thermal expansivity[8].

Experimental Methodologies

Accurate determination of these thermodynamic properties requires precise experimental techniques. The choice of method is dictated by the property of interest and the required level of precision.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for measuring heat capacity and enthalpies of phase transitions.

Application:

-

Heat Capacity (Cp) Measurement: By comparing the heat flow to the sample with that of a known standard (e.g., sapphire), the Cp of the deuterated ethanol can be determined across a range of temperatures.

-

Phase Transition Analysis: DSC can precisely measure the enthalpy changes associated with melting (fusion) and boiling (vaporization), allowing for direct comparison between isotopologues[9][10].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Sample Preparation:

-

Accurately weigh an empty, hermetically sealed aluminum DSC pan (the "blank").

-

Pipette a precise, known mass (typically 5-10 mg) of the deuterated ethanol sample into the pan.

-

Hermetically seal the pan to prevent vaporization during the experiment.

-

Prepare a reference pan (an empty, sealed pan of similar mass).

-

Prepare a pan with a sapphire standard of known mass.

-

-

Experimental Run:

-

Place the sample pan and reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

-

Record the heat flow signal.

-

-

Data Acquisition: Perform three separate runs under identical conditions:

-

Blank Run: With two empty pans.

-

Standard Run: With the sapphire standard and the reference pan.

-

Sample Run: With the deuterated ethanol sample and the reference pan.

-

-

Data Analysis:

-

Subtract the blank curve from both the standard and sample curves to correct for baseline instrument effects.

-

Calculate the heat capacity of the sample (Cp,sample) using the following equation: C_p,sample = (m_std / m_sample) * (ΔHF_sample / ΔHF_std) * C_p,std where m is mass, ΔHF is the corrected heat flow difference, and std refers to the sapphire standard.

-

Vapor Pressure Measurement (Static Method)

Principle: The static method involves introducing a pure liquid sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure exerted by the vapor phase.

Caption: Workflow for vapor pressure measurement using the static method.

Conclusion and Future Outlook

The partial deuteration of ethanol provides a fascinating case study in the physical consequences of isotopic substitution. The subtle strengthening of hydrogen bonds upon replacing protium with deuterium leads to measurable and predictable changes in key thermodynamic properties, including decreased vapor pressure, increased enthalpy of vaporization, and increased heat capacity and density.

For professionals in drug development, these properties are not merely academic; they have direct implications for the stability, solubility, and processing of pharmaceutical formulations. For materials scientists, they offer a tool to fine-tune the intermolecular interactions and phase behavior of ethanol-based systems.

Future research should focus on generating comprehensive, high-precision datasets for a wider range of partially deuterated ethanol isotopologues. Combining advanced experimental techniques with sophisticated computational models, such as molecular dynamics simulations, will further illuminate the intricate relationship between molecular structure and macroscopic thermodynamic behavior, paving the way for more rational design of deuterated molecules in science and industry.

References

-

Title: Structural and phase transitions in nanocluster ethanol samples at low temperatures Source: AIP Publishing URL: [Link]

-

Title: Computational Investigations of Position-Specific Vapor Pressure Isotope Effects in Ethanol—Toward More Powerful Isotope Models for Food Forensics Source: ACS Omega URL: [Link]

-

Title: Ethanol Source: NIST Chemistry WebBook URL: [Link]

-

Title: an isotopic effect in the heat capacity of a number of deuterium compounds Source: OSTI.GOV URL: [Link]

-

Title: Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations Source: PMC URL: [Link]

-

Title: Ethanol - Enthalpy of vaporization at standard conditions Source: NIST Chemistry WebBook URL: [Link]

-

Title: Nuclear magnetic resonance studies of hydrogen bonding in ethanol Source: R Discovery URL: [Link]

-

Title: Ethanol - Enthalpy of vaporization Source: NIST Chemistry WebBook URL: [Link]

-

Title: THEORETICAL CALCULATION OF THERMODYNAMIC PROPERTIES AND DIFFUSION COEFFICIENTS FOR PURE ETHANOL, PURE WATER AND BINARY MIXTURE Source: ResearchGate URL: [Link]

-

Title: Computational Investigations of Position-Specific Vapor Pressure Isotope Effects in Ethanol—Toward More Powerful Isotope Models for Food Forensics Source: ACS Omega URL: [Link]

-

Title: Vapor Pressure Isotope Effects in Halogenated Organic Compounds and Alcohols Dissolved in Water Source: PubMed URL: [Link]

-

Title: Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies Source: MDPI URL: [Link]

-

Title: Densities of Selected Deuterated Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Deuterated ethanol Source: Wikipedia URL: [Link]

-

Title: Ethanol - Condensed phase thermochemistry data Source: NIST Chemistry WebBook URL: [Link]

-

Title: Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase Source: PubMed URL: [Link]

-

Title: Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske Source: ResearchGate URL: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Computational Investigations of Position-Specific Vapor Pressure Isotope Effects in Ethanol—Toward More Powerful Isotope Models for Food Forensics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethanol [webbook.nist.gov]

- 5. AN ISOTOPIC EFFECT IN THE HEAT CAPACITY OF A NUMBER OF DEUTERIUM COMPOUNDS (Journal Article) | OSTI.GOV [osti.gov]

- 6. Ethanol [webbook.nist.gov]

- 7. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Vibrational Dynamics of Ethanol-2,2,2-d3 (CD3CH2OH): A Comprehensive Guide to Isotopic Spectroscopy

Executive Summary

For researchers and drug development professionals, vibrational spectroscopy (FTIR and Raman) serves as a frontline analytical tool for probing molecular conformations, solvent-solute interactions, and reaction kinetics. However, the standard infrared spectrum of aliphatic alcohols is notoriously difficult to interpret due to severe spectral congestion.

This whitepaper provides an in-depth technical roadmap for utilizing ethanol-2,2,2-d3 (CD3CH2OH) . By strategically substituting the methyl protons with deuterium, scientists can decouple overlapping vibrational modes, isolate the methylene (–CH₂–) dynamics, and utilize the resulting C–D stretches as a localized, background-free probe in complex biological and pharmaceutical matrices.

Mechanistic Rationale: The Power of Isotopic Substitution

In the standard IR and Raman spectra of normal ethanol (CH3CH2OH), the 2800–3000 cm⁻¹ region is heavily congested. The symmetric and antisymmetric stretching modes of the methyl (–CH₃) and methylene (–CH₂–) groups overlap significantly, a problem further exacerbated by Fermi resonances (the quantum mechanical coupling between fundamental stretches and the overtones of bending modes)[1].

The Causality of Deuteration: By synthesizing ethanol-2,2,2-d3, we exploit Hooke's Law ( ν=2π1μk ). Replacing hydrogen (mass ~1 amu) with deuterium (mass ~2 amu) on the terminal carbon increases the reduced mass ( μ ) of the oscillator. This isotopic mass effect shifts the methyl stretching frequencies down by a factor of roughly 2 , moving them from ~2900 cm⁻¹ into the 2000–2300 cm⁻¹ range [2].

This strategic shift achieves two critical objectives:

-

Methylene Isolation: It leaves the –CH₂– stretching modes cleanly resolvable in the 2800–3000 cm⁻¹ region, allowing for precise conformational analysis[3].

-

The "Silent Region" Probe: It places the –CD₃ stretches into the "IR silent region," an area where most organic solvents, excipients, and biological tissues lack fundamental vibrations, making CD3CH2OH an ideal solvatochromic probe[4].

Conformational Isomerism: Trans vs. Gauche Dynamics

Ethanol exists in two primary conformational states—trans and gauche—defined by the dihedral angle of the hydroxyl proton relative to the C–C–O plane.

In normal ethanol, identifying these conformers via the C–H stretch is nearly impossible. However, in CD3CH2OH, the decoupled methylene group reveals distinct spectral splitting. Raman spectroscopy of CD3CH2OH reveals a doublet around 2950 cm⁻¹ corresponding to the –CαH stretching vibrations, with specific bands at 2869 cm⁻¹ and 2968 cm⁻¹ assigned to the trans and gauche conformers, respectively 3[3].

Furthermore, high-resolution intracavity dye laser photoacoustic spectroscopy reveals that the O–H fourth overtone ( ΔνOH=5 ) at 16550–16700 cm⁻¹ exhibits distinct absorption bands for the trans and gauche isomers. Crucially, this overtone spectrum reveals a unique vibrational coupling between the OH and methylene CH modes that occurs only in the gauche conformer5[5].

Quantitative Data: Key Vibrational Assignments

The following table summarizes the deconvoluted vibrational frequencies for CD3CH2OH, synthesizing data from gas-phase, liquid-phase, and surface-adsorbed studies[2][3].

| Vibrational Mode | Approx. Frequency (cm⁻¹) | Phase / Matrix | Causality & Scientific Significance |

| O–H Stretch (Fundamental) | ~3300 (Liq) / ~3650 (Gas) | Liquid / Gas | Highly sensitive to intermolecular hydrogen bonding networks. |

| C–H Antisym. Stretch (CH₂) | ~2950 – 2968 | Liquid | Cleanly isolated; sensitive to gauche vs. trans orientation. |

| C–H Sym. Stretch (CH₂) | ~2869 – 2880 | Liquid | Isolated from CH₃ overlap; allows direct probing of the α-carbon. |

| C–D Antisym. Stretch (CD₃) | ~2207 – 2233 | Liquid / Solid | Shifted via mass effect; acts as a background-free structural marker. |

| C–D Sym. Stretch (CD₃) | ~2087 – 2100 | Liquid / Solid | Highly sensitive to local dielectric changes and solvatochromism. |

| O–H Overtone ( Δν=5 ) | 16550 – 16700 | Gas (Laser) | Distinguishes conformers; reveals OH/CH coupling in gauche state. |

Advanced Applications: Solvatochromism & Improper H-Bonding

In drug formulation, understanding how a solvent interacts with an active pharmaceutical ingredient (API) is critical. The C–D stretching modes of CD3CH2OH are highly sensitive to their local dielectric environment.

Because the C–D stretch resides in the IR silent region, CD3CH2OH is utilized to map vibrational solvatochromism —the shift in vibrational frequency due to solvent polarity. Specifically, it is used to investigate the presence of C–H···O improper hydrogen bonds in liquid solutions, providing direct evidence of micro-solvation environments without the spectral interference typically caused by the API's own aliphatic chains 4[4].

Experimental Workflows: Self-Validating ATR-FTIR Protocol

To capture the subtle conformational shifts of CD3CH2OH, rigorous experimental control is required. Do not treat this as a standard routine scan; follow this self-validating protocol.

Step 1: System Purge & Background Validation

-

Action: Purge the FTIR spectrometer optics bench with dry N₂ for a minimum of 30 minutes.

-

Causality: Atmospheric water vapor and CO₂ possess strong rotational-vibrational bands that directly overlap with and mask the critical C–D (2000–2300 cm⁻¹) and C–H (2800–3000 cm⁻¹) regions.

-

Self-Validation: Acquire a 64-scan background. If the peak-to-peak noise in the 2000–2200 cm⁻¹ region exceeds 0.0005 Absorbance Units (AU), the system fails validation. Extend the purge until the baseline stabilizes.

Step 2: Crystal Preparation & Blanking

-

Action: Clean the diamond ATR crystal with spectroscopic-grade acetone and allow for ambient evaporation.

-

Self-Validation: Run a dummy sample scan (air). The resulting baseline must remain flat (±0.001 AU). Any residual peaks indicate cross-contamination.

Step 3: Sample Application & Volatile Sealing

-

Action: Pipette 10 μL of high-purity CD3CH2OH (≥99 atom % D) onto the ATR crystal. Immediately cover the crystal with a volatile liquid compression cap or seal.

-

Causality: Ethanol is highly volatile. Evaporation during a multi-scan acquisition causes evaporative cooling, which alters the thermodynamic equilibrium of the hydrogen-bonding network and artificially shifts the O–H and C–H stretching frequencies.

Step 4: Optimized Data Acquisition

-

Action: Acquire 128 scans at a resolution of 4 cm⁻¹.

-

Causality: Why 4 cm⁻¹ instead of 1 cm⁻¹? The natural line width of hydrogen-bonded liquids at room temperature is collisionally and inhomogeneously broadened to >10 cm⁻¹. Scanning at 1 cm⁻¹ only increases high-frequency noise without yielding additional chemical resolution, thereby degrading the Signal-to-Noise Ratio (SNR).

Step 5: Spectral Deconvolution

-

Action: Apply Fourier Self-Deconvolution (FSD) or a second-derivative transformation to the 2800–3000 cm⁻¹ region to resolve the overlapping trans and gauche methylene bands.

Visualizing the Spectroscopic Workflow

Workflow for the vibrational spectral analysis and deconvolution of ethanol-2,2,2-d3.

References

-

Weibel, J. D., Jackels, C. F., & Swofford, R. L. (2002). "Experimental and ab initio investigation of the O–H overtone vibration in ethanol." The Journal of Chemical Physics. 5

-

Wang, L., et al. (2015). "Identification of Alcohol Conformers by Raman Spectra in the C–H Stretching Region." The Journal of Physical Chemistry A.3

-

Wang, L., et al. (2007). "New C-H Stretching Vibrational Spectral Features in the Raman Spectra of Gaseous and Liquid Ethanol." USTC / ResearchGate. 1

-

ACS Publications. (2023). "Vibrational Solvatochromism Study of the C–H···O Improper Hydrogen Bond." The Journal of Physical Chemistry B. 4

-

AIP Publishing. (2001). "A vibrational study of ethanol adsorption on Si(100)." Journal of Chemical Physics.2

Sources

Ethanol-2,2,2-d3: A Technical Whitepaper on Safety Data, Handling Protocols, and Synthetic Applications

Introduction and Mechanistic Utility

For researchers and drug development professionals, selectively deuterated solvents like Ethanol-2,2,2-d3 (CD3CH2OH, CAS 1759-87-1) are indispensable tools. Unlike fully deuterated ethanol (Ethanol-d6), Ethanol-2,2,2-d3 retains its reactive methylene (-CH2-) and hydroxyl (-OH) protons while completely masking the terminal methyl group.

As a Senior Application Scientist, I emphasize that this specific isotopic labeling is not merely a structural curiosity; it is a functional tool. It simplifies complex 1H NMR spectra by eliminating the dominant methyl triplet, and it introduces a significant kinetic isotope effect (KIE) during metabolic tracking. When pharmaceutical candidates containing an ethyl group are subjected to cytochrome P450-mediated oxidation, the stronger carbon-deuterium bonds at the terminal position can redirect the metabolic pathway, providing critical insights into drug stability and pharmacokinetics.

Physicochemical Properties

Understanding the physical constants of Ethanol-2,2,2-d3 is the first step in designing robust experimental protocols. The substitution of three protium atoms with deuterium increases the molecular weight and slightly alters the density, while the boiling point remains consistent with unlabeled ethanol.

| Property | Value |

| Chemical Name | Ethanol-2,2,2-d3 |

| Synonyms | Ethyl alcohol-2,2,2-d3; 2,2,2-Trideuterioethanol |

| CAS Number | 1759-87-1 |

| Molecular Formula | C2D3H3O (or CD3CH2OH) |

| Molecular Weight | 49.09 g/mol |

| Boiling Point | 78 °C (lit.) |

| Density | 0.835 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.3611 (lit.) |

| Isotopic Purity | ≥ 99 atom % D |

Quantitative data synthesized from [1] and [2].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

Handling Ethanol-2,2,2-d3 requires strict adherence to its Safety Data Sheet (SDS). The compound shares the primary hazard profile of standard ethanol but represents a significantly higher financial investment, making spill prevention both a safety and an economic priority.

According to the [3], the primary Global Harmonized System (GHS) classifications are:

-

H225 (Highly Flammable Liquid and Vapor): The flash point is approximately 14°C. Causality: Because the flash point is well below ambient room temperature, vapors are continuously generated. These vapors are heavier than air and can travel along benchtops to an ignition source, causing a flashback.

-

H319 (Causes Serious Eye Irritation): Causality: Direct contact with the solvent causes rapid osmotic dehydration and protein coagulation in the corneal epithelium, leading to severe irritation and potential tissue damage.

Self-Validating Safety Protocol: To establish a self-validating safety system, do not merely rely on passive personal protective equipment (PPE). Implement a "Ground-and-Bond" verification step. Before transferring the liquid, measure the resistance between the dispensing vessel and the receiving flask using a standard multimeter; it must read less than 10 ohms. This proves the static dissipation pathway is active, neutralizing the H225 ignition hazard.

Hazard mitigation logic for Ethanol-2,2,2-d3 handling and static discharge prevention.

Handling Protocols & Experimental Workflows

General Handling for NMR and Isotopic Integrity

Deuterated alcohols are highly hygroscopic. Exposure to ambient humidity not only introduces water (H2O) into the solvent—which will manifest as a broad, interfering peak around 1.5-2.0 ppm in 1H NMR—but can also facilitate trace proton exchange if acidic or basic impurities are present in the glassware.

-

Protocol: Always store Ethanol-2,2,2-d3 at 2-8°C in a tightly sealed ampule or a septum-capped vial purged with dry argon or nitrogen[2]. Allow the container to reach room temperature in a desiccator before opening to prevent atmospheric condensation on the inner walls.

Synthetic Workflow: Preparation of Iodoethane-2,2,2-d3

A highly valuable application of Ethanol-2,2,2-d3 is its conversion into Iodoethane-2,2,2-d3 (CD3CH2I), a potent alkylating agent used to introduce the -CH2CD3 group into complex drug candidates.

The most effective method utilizes phosphorus triiodide (PI3). Causality: Commercially available PI3 is highly unstable and degrades upon exposure to ambient moisture, forming phosphorous acid and hydrogen iodide. Therefore, generating PI3 in situ using red phosphorus and elemental iodine ensures maximum nucleophilic conversion of the deuterated alcohol without isotopic dilution or side reactions[4].

Step-by-Step Methodology: (Adapted from[4])

-

In Situ PI3 Generation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser, add 2.5 g of red phosphorus and 25 cm³ of Ethanol-2,2,2-d3. Cool the flask in an ice bath.

-

Controlled Iodine Addition: Weigh 25 g of finely powdered iodine. Add the iodine in small 3-4 g portions down the condenser, waiting approximately two minutes between additions.

-

Self-Validating Check: The reaction is highly exothermic. The self-validating control mechanism is the reflux ring of the ethanol. If the condensation ring rises past the lower third of the condenser, halt the addition until the system cools to prevent vapor escape and yield loss.

-

-

Nucleophilic Substitution (SN2): Once all iodine is added, the generated PI3 reacts with the alcohol, converting the poor -OH leaving group into a phosphite intermediate. This is followed by an SN2 displacement by the iodide ion to form CD3CH2I.

-

Aqueous Work-up: Transfer the crude mixture to a separatory funnel. Wash with an equal volume of cold water to remove unreacted ethanol, followed by a 5% NaOH wash to neutralize residual acid and remove unreacted iodine.

-

Self-Validating Check: Unlike most organic solvents, the organic product layer (Iodoethane-2,2,2-d3) will be the bottom layer due to its high density (~1.9 g/mL). Confirming the phase density prevents accidental disposal of the target isotope.

-

-

Distillation: Dry the organic layer over anhydrous CaCl2, filter into a clean flask, and distill. Collect the fraction boiling at exactly 70-73 °C to ensure high isotopic and chemical purity.

Reaction pathway and workflow for the synthesis of Iodoethane-2,2,2-d3 via in situ PI3 generation.

References

Sources

A Comprehensive Technical Guide to the Physical Properties of Ethanol-2,2,2-d3: Boiling Point and Density

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Scientific Research

In the realms of advanced scientific research and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful tool. This process, known as deuteration, provides a subtle yet profound modification to a molecule's properties, offering invaluable insights into reaction mechanisms, metabolic pathways, and the potential for creating more robust pharmaceutical agents.[1] Ethanol-2,2,2-d3 (CD3CH2OH), a deuterated isotopologue of ethanol, serves as a prime example of how isotopic labeling can influence fundamental physical characteristics such as boiling point and density. This technical guide provides an in-depth analysis of these properties, the methodologies for their determination, and the underlying scientific principles that govern the observed isotopic effects.

Core Physical Properties: A Comparative Analysis

The substitution of three protium (¹H) atoms with deuterium (²H) on the methyl group of ethanol results in a measurable increase in both its boiling point and density. While these differences may appear minor, they are a direct consequence of the increased molecular mass and its effect on intermolecular forces.

| Property | Ethanol (CH3CH2OH) | Ethanol-2,2,2-d3 (CD3CH2OH) |

| Boiling Point | 78.37 °C[2][3][4] | 78 °C |

| Density at 25 °C | 0.789 g/mL[5][6] | 0.835 g/mL |

Note: The boiling point of ethanol-2,2,2-d3 is often cited as 78 °C in commercial supplier specifications. It is important to recognize that this may be a rounded value and that slight variations can occur based on atmospheric pressure and the purity of the sample.

The Science Behind the Isotopic Effect: Expertise and Experience in Action

The observed differences in the physical properties of ethanol and its deuterated counterpart are not arbitrary; they are rooted in the fundamental principles of the kinetic isotope effect (KIE).[1][7][8] The KIE describes the change in the rate of a chemical reaction or a physical process when an atom in a reactant is replaced by one of its isotopes.[9]

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[8] This seemingly small change has two significant consequences for the physical properties of ethanol-2,2,2-d3:

-

Increased van der Waals Forces: The lower vibrational frequency and shorter average bond length of C-D bonds compared to C-H bonds can lead to subtle changes in the molecule's polarizability and intermolecular van der Waals interactions. The increased molecular mass also contributes to stronger London dispersion forces. These enhanced intermolecular forces require more energy to overcome, resulting in a slightly higher boiling point for the deuterated compound.

-

Increased Molecular Mass in a Constant Volume: The density of a substance is its mass per unit volume. By replacing three hydrogen atoms (atomic mass ≈ 1.008 amu) with three deuterium atoms (atomic mass ≈ 2.014 amu), the molecular weight of ethanol increases from approximately 46.07 g/mol to 49.09 g/mol . This increased mass, contained within a nearly identical molecular volume, directly leads to a higher density for ethanol-2,2,2-d3.

For drug development professionals, understanding these subtle isotopic effects is paramount. The strategic deuteration of a drug candidate at metabolically vulnerable positions can slow down its breakdown by enzymes, a direct consequence of the stronger C-D bond.[7][8][] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced patient dosing frequency.[8][]

Experimental Determination of Boiling Point and Density: A Self-Validating Protocol

Accurate determination of the boiling point and density of ethanol-2,2,2-d3 is crucial for its application in research. The following protocols describe standard, reliable methods for these measurements.

Experimental Protocol 1: Boiling Point Determination via Distillation

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11][12]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 5-10 mL of ethanol-2,2,2-d3 and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Experimental Protocol 2: Density Determination Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements. This method is a standard and highly accurate technique.[13]

Methodology:

-

Pycnometer Preparation: Clean and thoroughly dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Filling the Pycnometer: Fill the pycnometer with ethanol-2,2,2-d3, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath at 25.0 °C until thermal equilibrium is reached.

-

Volume Adjustment: Carefully remove any excess liquid that has expanded out of the capillary opening.

-

Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.

-

Calculation:

-

Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Density = Mass of liquid / Volume of pycnometer

-

Diagram: Experimental Workflow for Density Determination

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. winegrowers.info [winegrowers.info]

- 4. testbook.com [testbook.com]

- 5. Ethanol [commonorganicchemistry.com]

- 6. Density of Ethanol [truegeometry.com]

- 7. researchgate.net [researchgate.net]

- 8. isotope.com [isotope.com]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. savemyexams.com [savemyexams.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

The Gold Standard in Volatile Analyte Quantification: A Technical Guide to Using Ethanol-2,2,2-d3 as an Internal Standard in Mass Spectrometry

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of clinical diagnostics, forensic toxicology, and drug development, the accurate quantification of ethanol in biological matrices is of paramount importance. Gas chromatography-mass spectrometry (GC-MS) has emerged as the definitive technique for this purpose, offering unparalleled specificity and sensitivity. However, the inherent variability in sample preparation, injection volume, and instrument response can compromise the accuracy and precision of analytical results. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation but a cornerstone of robust and defensible quantitative methods. This technical guide provides an in-depth exploration of the principles and protocols for utilizing ethanol-2,2,2-d3 as an internal standard for the precise and accurate quantification of ethanol in biological samples.

The fundamental principle underpinning the use of a SIL-IS is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte, in this case, ethanol-2,2,2-d3, is added to the sample at the earliest stage of preparation.[1] Because ethanol-2,2,2-d3 is chemically identical to the endogenous ethanol, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the analyte of interest.[2] The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the SIL-IS, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument performance.

This guide will provide a comprehensive overview of the application of ethanol-2,2,2-d3, from the underlying scientific principles to detailed, field-proven protocols and data presentation, designed for researchers, scientists, and drug development professionals seeking to implement best practices in their analytical workflows.

Physicochemical Properties and Mass Spectral Characteristics

Ethanol-2,2,2-d3 is an isotopically labeled analog of ethanol where the three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da compared to the unlabeled ethanol molecule.

| Property | Value | Source |

| Chemical Formula | CD₃CH₂OH | [3] |

| Molecular Weight | 49.09 g/mol | [3] |

| Boiling Point | 78 °C | [4] |

| Density | 0.835 g/mL at 25 °C | [4] |

| Isotopic Purity | ≥99 atom % D | [3] |

| Mass Shift | M+3 | [3] |

In electron ionization (EI) mass spectrometry, both ethanol and ethanol-2,2,2-d3 undergo characteristic fragmentation. The selection of appropriate ions for quantification in selected ion monitoring (SIM) mode is critical for achieving high sensitivity and specificity.

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| Ethanol (C₂H₅OH) | 46 | 31, 45 |

| Ethanol-2,2,2-d3 (CD₃CH₂OH) | 49 | 34, 48 |

The base peak for ethanol is typically m/z 31, corresponding to the [CH₂OH]⁺ fragment. For ethanol-2,2,2-d3, the corresponding fragment is [CH₂OD]⁺ at m/z 34. These ions are often used for quantification due to their high abundance. The ions at m/z 45 and 48 can be used as qualifier ions to confirm the identity of the analytes.

Experimental Protocol: Quantification of Ethanol in Whole Blood using Headspace GC-MS

This protocol details a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of ethanol in whole blood using ethanol-2,2,2-d3 as an internal standard.

Materials and Reagents

-

Ethanol (certified reference material)

-

Ethanol-2,2,2-d3 (isotopic purity ≥99%)

-

Deionized water

-

Whole blood (drug-free)

-

Sodium fluoride and potassium oxalate (as anticoagulant and preservative)

-

20 mL headspace vials with PTFE-lined septa and aluminum caps

Preparation of Standards and Quality Control Samples

-

Ethanol Stock Solution (1 mg/mL): Accurately prepare a 1 mg/mL stock solution of ethanol in deionized water.

-

Internal Standard Working Solution (100 µg/mL): Prepare a 100 µg/mL working solution of ethanol-2,2,2-d3 in deionized water.

-

Calibration Standards: Prepare calibration standards by spiking known amounts of the ethanol stock solution into drug-free whole blood to achieve concentrations ranging from 0.01 to 0.50 mg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.15, and 0.40 mg/mL) in drug-free whole blood from a separate stock solution of ethanol.

Sample Preparation Workflow

Caption: Workflow for sample preparation for HS-GC-MS analysis.

HS-GC-MS Instrumental Parameters

| Parameter | Setting |

| Headspace Sampler | |

| Oven Temperature | 60 °C |

| Needle Temperature | 70 °C |

| Transfer Line Temperature | 80 °C |

| Vial Equilibration Time | 15 min |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Column | DB-ALC1 (30 m x 0.32 mm I.D., 1.8 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 200 °C |

| Split Ratio | 20:1 |

| Oven Program | 40 °C (isothermal) for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Ethanol | Quantifier: m/z 31, Qualifier: m/z 45 |

| Ethanol-2,2,2-d3 | Quantifier: m/z 34, Qualifier: m/z 48 |

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of ethanol (m/z 31) and ethanol-2,2,2-d3 (m/z 34).

-

Calculate the peak area ratio of ethanol to ethanol-2,2,2-d3 for each calibrator, QC, and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

-

Determine the concentration of ethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: A Self-Validating System

A rigorous validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory standards. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6]

Key Validation Parameters and Acceptance Criteria

| Parameter | Objective | Acceptance Criteria |

| Selectivity | To demonstrate that the method can differentiate and quantify the analyte from endogenous components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix. |

| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte over a defined range. | A minimum of six non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the LLOQ).[5] |

| Accuracy and Precision | To assess the closeness of the measured values to the true values and the degree of scatter in the data. | The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[7] |

| Matrix Effect | To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. | The coefficient of variation of the internal standard-normalized matrix factor calculated from at least six different matrix sources should not be greater than 15%.[1] |

| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

Logical Framework for Method Validation

Caption: Key stages of bioanalytical method validation.

Conclusion: Ensuring Data Integrity with a Robust Internal Standard

The use of ethanol-2,2,2-d3 as an internal standard in the GC-MS analysis of ethanol represents the gold standard for achieving accurate and precise quantitative results. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrument response. The detailed protocol and validation guidelines presented in this technical guide provide a robust framework for researchers, scientists, and drug development professionals to implement a reliable and defensible analytical method. By adhering to these principles and practices, laboratories can ensure the highest level of data integrity in their critical analyses.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Shimadzu. (n.d.). Measurement of Ethanol in Blood Using Headspace GC-MS. [Link]

-

ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

-

LCGC North America. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

-

Scientific Laboratory Supplies. (n.d.). Ethanol-2,2,2-d3, 99 atom % D | 329347-1G. [Link]

-

Tiscione, N. B., et al. (2011). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology, 35(7), 426–431. [Link]

Sources

Protocol for metabolic tracing using ethanol-2,2,2-d3

High-Resolution Metabolic Tracing of Ethanol-2,2,2-d3: Unraveling Hepatic Acetyl-CoA Flux, Lipogenesis, and Epigenetic Reprogramming

Scientific Rationale & Mechanistic Overview

Ethanol occupies a unique metabolic niche, acting simultaneously as a caloric substrate and a potent driver of cellular reprogramming. In hepatic and neural models, ethanol is rapidly oxidized to acetate, which subsequently feeds the intracellular acetyl-CoA pool. This ethanol-derived acetyl-CoA drives two major downstream cascades: de novo lipogenesis (contributing to steatosis) and histone acetylation (driving epigenetic modifications)[1][2].

To accurately quantify the contribution of ethanol to these pathways against a high background of endogenous acetyl-CoA (derived from glucose and fatty acid oxidation), stable isotope tracing is essential. Ethanol-2,2,2-d3 (CD₃CH₂OH) is the optimal tracer for this application[3].

The Causality of Tracer Selection: Why use Ethanol-2,2,2-d3 instead of fully deuterated Ethanol-d6 (CD₃CD₂OD)? During the first two steps of ethanol metabolism, Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) strip hydrogen atoms from the hydroxyl (-OH) and methylene (-CH₂-) groups, transferring them to NAD⁺ to form NADH. If Ethanol-d6 is used, these deuterium atoms are lost to the intracellular redox pool. Conversely, the CD₃ methyl group of Ethanol-2,2,2-d3 is metabolically inert to these oxidoreductases. Consequently, the +3 Da mass shift is perfectly preserved as the molecule transitions from acetaldehyde to acetate, and ultimately to Acetyl-CoA, making it the most atom-efficient tracer for tracking the acetyl moiety.

Pathway Visualization

Metabolic routing of Ethanol-2,2,2-d3 into lipogenic and epigenetic pathways via Acetyl-CoA.

Experimental Protocol: In Vitro Hepatic Tracing

This self-validating protocol utilizes HepG2 cells (or primary hepatocytes) to trace Ethanol-2,2,2-d3 into the intracellular acetyl-CoA pool and downstream histone marks.

Phase 1: Cell Culture & Isotope Pulsing

Causality Insight: Cells must be pre-conditioned in low-glucose media to deplete the endogenous acetyl-CoA pool. This metabolic synchronization maximizes the fractional enrichment of the D3-label, ensuring a high signal-to-noise ratio during mass spectrometry.

-

Seed HepG2 cells in 6-well plates and culture to 80% confluence in standard DMEM (10% FBS).

-

Wash cells twice with PBS and switch to glucose-free, serum-free DMEM for 2 hours.

-

Introduce 25–50 mM Ethanol-2,2,2-d3 into the media. Seal the plates with parafilm to prevent the evaporation of volatile ethanol.

-

Incubate for 4 to 24 hours depending on the target (4h for Acetyl-CoA/Histones; 24h for lipid accumulation).

Phase 2: Metabolite Extraction (Acetyl-CoA)

Causality Insight: Acetyl-CoA is a highly labile thioester susceptible to rapid enzymatic hydrolysis. Utilizing a flash-quenching method at -80°C halts enzymatic degradation instantly, locking the metabolite pool in its exact physiological state.

-

Aspirate media and immediately wash cells with ice-cold PBS.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol/20% water directly to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate at -80°C for 15 minutes.

-

Centrifuge at 15,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant (containing polar metabolites) and dry under a gentle stream of nitrogen gas.

-

Reconstitute in 50 µL of LC-MS grade water for immediate analysis.

Phase 3: Histone Extraction & Chemical Propionylation

Causality Insight: Trypsin cleaves at Lysine and Arginine. Because histone tails are highly enriched in lysine, standard tryptic digestion yields peptides too short for liquid chromatography (LC) retention. Chemical propionylation blocks unmodified and monomethylated lysines, restricting trypsin cleavage strictly to arginine residues. This generates optimal peptide lengths (10–20 amino acids) for MS/MS[1].

-

Resuspend the protein pellet from Phase 2 in 0.4 N H₂SO₄ and incubate at 4°C for 2 hours to extract histones.

-

Precipitate histones using 33% Trichloroacetic acid (TCA), wash with ice-cold acetone, and air dry.

-

Dissolve histones in 50 mM ammonium bicarbonate. Add propionic anhydride/isopropanol (1:3 v/v) to propionylate unmodified lysines.

-

Digest with sequencing-grade Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

-

Perform a second round of propionylation to cap newly generated peptide N-termini. Desalt using C18 StageTips prior to LC-MS/MS.

Data Presentation: Expected Mass Shifts

High-resolution LC-MS/MS (e.g., Orbitrap) is required to resolve the D3 mass shifts accurately. The table below summarizes the exact monoisotopic masses for tracking the D3-acetyl moiety[4].

| Target Metabolite | Unlabeled Formula | Exact Mass (M+H)⁺ | D3-Labeled Formula | D3 Exact Mass (M+H)⁺ | Mass Shift (Δm/z) |

| Acetate | C₂H₅O₂⁺ | 61.0289 | C₂H₂D₃O₂⁺ | 64.0477 | +3.0188 |

| Acetyl-CoA | C₂₃H₃₉N₇O₁₇P₃S⁺ | 810.1336 | C₂₃H₃₆D₃N₇O₁₇P₃S⁺ | 813.1524 | +3.0188 |

| Acetylated Lysine (Peptide Mod) | + C₂H₂O | + 42.0106 | + C₂D₃O | + 45.0294 | +3.0188 |

Note: Fractional enrichment is calculated by comparing the area under the curve (AUC) of the M+3 peak (D3-labeled) to the sum of the M+0 (unlabeled) and M+3 peaks, adjusted for natural isotopic abundance.

References

-

Benchchem. "Ethanol-2,2,2-d3 | 1759-87-1 | Benchchem". Source: benchchem.com. URL: 3

-

National Institutes of Health. "In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation". Source: nih.gov. URL: 1

-

Mews, P., et al. "Alcohol metabolism contributes to brain histone acetylation". Source: researchgate.net. URL: 2

-

PubChem. "acetyl CoA | C23H38N7O17P3S | CID 444493". Source: nih.gov. URL: 4

Sources

- 1. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Deuterium Labeling with Ethanol-2,2,2-d3 in Organic Synthesis

Enhancing Metabolic Stability and Mechanistic Elucidation through Targeted Isotope Incorporation

Executive Summary

Deuterium labeling has emerged as a transformative strategy in modern drug discovery and mechanistic organic chemistry. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites, researchers can significantly improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) without altering their pharmacological targets. Ethanol-2,2,2-d3 (CD₃CH₂OH) is a premier isotopic building block used to introduce the -CH₂CD₃ moiety into complex scaffolds. This Application Note details the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing Ethanol-2,2,2-d3, specifically focusing on its conversion to the highly reactive electrophile Iodoethane-2,2,2-d3[1].

Physicochemical and Isotopic Profile

Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol where the three methyl protons are entirely replaced by deuterium[2]. The high isotopic purity (≥99 atom % D) is critical to ensure that downstream APIs do not suffer from isotopic dilution, which would compromise the desired kinetic isotope effect.

Table 1: Physicochemical Properties of Ethanol-2,2,2-d3 [2]

| Property | Value |

| CAS Number | 1759-87-1 |

| Chemical Formula | CD₃CH₂OH |

| Molecular Weight | 49.09 g/mol (Mass shift: M+3) |

| Isotopic Purity | ≥ 99 atom % D |

| Boiling Point | 78 °C (lit.) |

| Density | 0.835 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.3611 (lit.) |

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

Why choose Ethanol-2,2,2-d3 over standard ethanol?

The fundamental causality behind deuterium labeling lies in the zero-point energy difference between C-H and C-D bonds. The C-D bond is approximately 1.2 kcal/mol stronger than the C-H bond. In biological systems, cytochrome P450 (CYP450) enzymes frequently target terminal ethyl groups for ω-oxidation or β-hydride elimination. By employing Ethanol-2,2,2-d3 to synthesize a -CH₂CD₃ group, the cleavage of the terminal carbon-deuterium bond becomes the rate-limiting step.

This primary Kinetic Isotope Effect (KIE) drastically slows down the metabolic degradation of the drug, leading to a prolonged half-life and potentially lower dosing requirements. Furthermore, in catalytic surface studies, isotopically labeled ethanol-2,2,2-d3 is used to decouple hydrogen abstraction from oxygen abstraction, proving that aldehyde and alkene production occur via distinct pathways without significant H/D exchange at the robust CD₃ group[3],[4].

Comparative metabolic stability of standard versus deuterated ethyl groups under CYP450 oxidation.

Analytical Validation: NMR Signatures

To ensure trustworthiness in the synthetic pipeline, the isotopic integrity of Ethanol-2,2,2-d3 must be verified prior to synthesis. This self-validating protocol relies on Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of isotopic dilution[2].

Table 2: Comparative ¹H NMR Signatures (CDCl₃)

| Proton Environment | Unlabeled Ethanol (CH₃CH₂OH) | Ethanol-2,2,2-d3 (CD₃CH₂OH) |

| Methyl Group | Triplet, ~1.2 ppm (3H) | Absent (No signal) |

| Methylene Group | Quartet, ~3.7 ppm (2H) | Broad Singlet / Multiplet, ~3.7 ppm (2H) |

| Hydroxyl Group | Broad Singlet, ~2.6 ppm (1H) | Broad Singlet, ~2.6 ppm (1H) |

Note: The complete absence of the triplet at 1.2 ppm confirms ≥99% deuterium incorporation at the methyl position. The methylene signal loses its standard quartet splitting due to the absence of adjacent protons, appearing instead as a broadened singlet (or a complex multiplet if high-resolution D-coupling is resolved).

Synthetic Protocol: Preparation of Iodoethane-2,2,2-d3